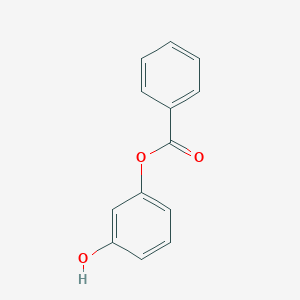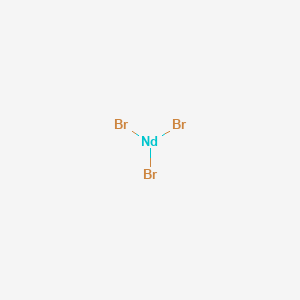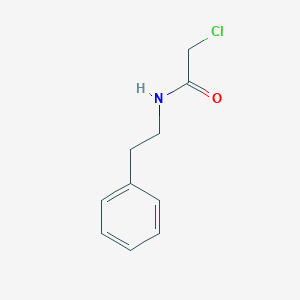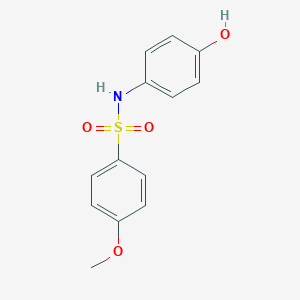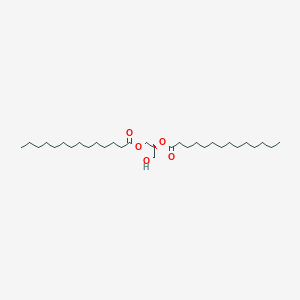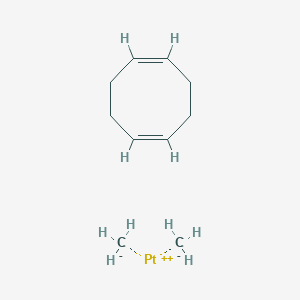![molecular formula C10H18O2 B086791 7,12-Dioxaspiro[5.6]dodecane CAS No. 181-28-2](/img/structure/B86791.png)
7,12-Dioxaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,12-Dioxaspiro[5.6]dodecane, also known as dioxaspirododecane or DSD, is a cyclic ether compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying biological systems, including enzymes, proteins, and DNA.
Mécanisme D'action
DSD binds to the active site of enzymes and prevents the substrate from binding, thereby inhibiting the enzyme's activity. This allows researchers to study the enzyme's mechanism of action and identify potential inhibitors or activators of the enzyme.
Effets Biochimiques Et Physiologiques
DSD has been shown to have a range of biochemical and physiological effects. Studies have shown that DSD can induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, DSD has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the body's immune response.
Avantages Et Limitations Des Expériences En Laboratoire
DSD has several advantages for use in lab experiments. Its high purity and stability make it a reliable tool for studying enzyme-catalyzed reactions. Additionally, its unique chemical structure allows researchers to study specific aspects of enzyme activity that may not be possible with other inhibitors.
However, there are also limitations to the use of DSD in lab experiments. DSD is a relatively new compound, and its effects on biological systems are not yet fully understood. Additionally, DSD may have off-target effects on enzymes or other biological systems, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DSD. One potential area of study is the development of DSD-based inhibitors for specific enzymes involved in disease processes. Additionally, researchers may investigate the potential use of DSD in drug delivery systems or as a therapeutic agent for certain diseases.
Conclusion
In conclusion, 7,12-Dioxaspiro[5.6]dodecane is a valuable tool for studying enzyme-catalyzed reactions and has potential applications in various fields of scientific research. Its unique chemical structure and properties make it a promising area of study for future research. However, further studies are needed to fully understand the effects of DSD on biological systems and to develop its potential applications.
Méthodes De Synthèse
The synthesis of DSD involves the reaction of 1,6-dibromohexane with ethylene oxide in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the cyclic ether ring. The yield of the synthesis process is typically high, and the purity of the final product can be easily achieved through simple purification techniques.
Applications De Recherche Scientifique
DSD has been extensively studied for its use in various scientific research applications. One of the most significant applications of DSD is in the study of enzyme-catalyzed reactions. DSD can act as a competitive inhibitor of certain enzymes, allowing researchers to study the mechanism of action of these enzymes.
Propriétés
Numéro CAS |
181-28-2 |
|---|---|
Nom du produit |
7,12-Dioxaspiro[5.6]dodecane |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
7,12-dioxaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H18O2/c1-2-6-10(7-3-1)11-8-4-5-9-12-10/h1-9H2 |
Clé InChI |
GGKFOZUGYBUSAD-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCCCCO2 |
SMILES canonique |
C1CCC2(CC1)OCCCCO2 |
Autres numéros CAS |
181-28-2 |
Synonymes |
7,12-dioxaspiro[5.6]dodecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



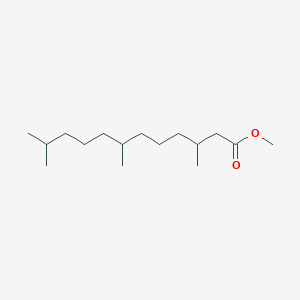
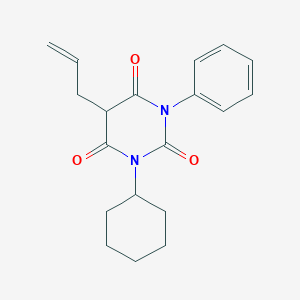
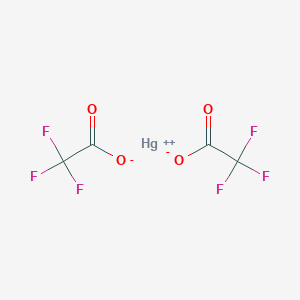
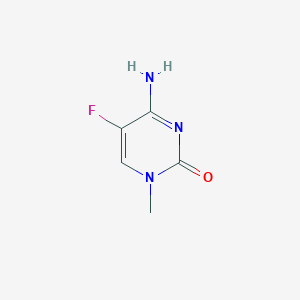
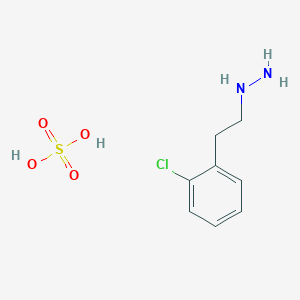
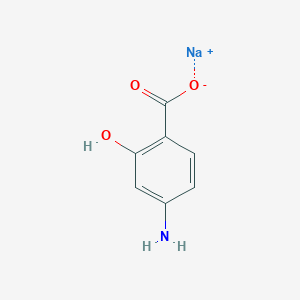
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
